molecular formula C6H8N2O B046200 4-Amino-5-methylpyridin-2-ol CAS No. 95306-64-2

4-Amino-5-methylpyridin-2-ol

Cat. No. B046200
CAS RN: 95306-64-2
M. Wt: 124.14 g/mol
InChI Key: SSQZBQXJYGNUSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Amino-5-methylpyridin-2-ol and related compounds can be synthesized through various chemical pathways. One approach involves the oxidative polycondensation of 4-aminopyridine, using NaOCl as an oxidant, leading to oligo-4-aminopyridine derivatives (Kaya & Koyuncu, 2003). Additionally, metal/organo relay catalysis has been employed for the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides, showcasing the versatility of pyridine derivatives in synthesis (Galenko et al., 2015).

Molecular Structure Analysis

The molecular and crystal structures of various pyridine derivatives have been extensively studied, revealing the stabilizing effects of N-H···N and N-H···O hydrogen bonds and exhibiting layered arrangements with dimeric motifs (Bryndal et al., 2012). This analysis assists in understanding the structural basis for the chemical reactivity and properties of 4-Amino-5-methylpyridin-2-ol.

Chemical Reactions and Properties

4-Amino-5-methylpyridin-2-ol undergoes various chemical reactions, indicative of its functional group reactivity. For instance, the reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate highlights its potential for specific interactions and modifications in biological molecules (Riley & Perham, 1973).

Physical Properties Analysis

The study of crystalline adducts of substituted salicylic acids with 4-aminopyridine has provided insights into the physical properties of pyridine derivatives, including hydrates and solvates. These studies reveal diverse supramolecular synthons and the influence of various non-covalent interactions on the crystal packing and stability (Montis & Hursthouse, 2012).

Chemical Properties Analysis

The synthesis and characterization of Schiff base derivatives from 4-aminopyridine exhibit the chemical versatility of pyridine compounds. These derivatives, such as oligo-2-[(pyridine-4-yl-imino) methyl] phenol, demonstrate varied chemical properties based on the substituents and reaction conditions used (Kaya & Koyuncu, 2003).

Scientific Research Applications

  • Summary of the Application : 4-Amino-5-methylpyridin-2-ol is a pyridine derivative that is significantly alkaline . It can be used as a material in organic synthesis and medicinal chemistry . The compound can prepare selective mineralocorticoid receptor (MR) antagonist finerenone , which is used to lower the risk of severe kidney and heart problems .
  • Methods of Application or Experimental Procedures : The alcoholic hydroxyl group of 4-Amino-5-methylpyridin-2-ol can undergo corresponding nucleophilic substitution reactions under alkaline conditions . This property makes it useful in the modification and production of drug molecules .
  • Results or Outcomes : The compound has been used to prepare finerenone, a selective mineralocorticoid receptor (MR) antagonist . Finerenone is used to lower the risk of severe kidney and heart problems .

Safety And Hazards

The compound is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

4-Amino-5-methylpyridin-2-ol can be used as a material in organic synthesis and medicinal chemistry . It can be used for the modification and production of drug molecules . For example, the compound can prepare selective mineralocorticoid receptor (MR) antagonist finerenone, which is used to lower the risk of severe kidney and heart problems .

properties

IUPAC Name

4-amino-5-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQZBQXJYGNUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00535408
Record name 4-Amino-5-methylpyridin-2(1H)-one
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-methylpyridin-2-ol

CAS RN

95306-64-2
Record name 4-Amino-5-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-hydroxy-5-methylpyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-methylpyridin-2(1H)-one
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Record name 4-amino-5-methylpyridin-2(1H)-one
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